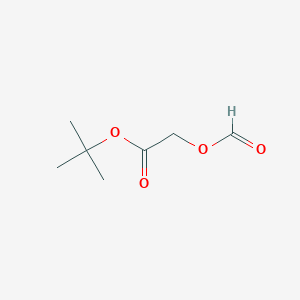

Tert-butyl 2-formyloxyacetate

Description

tert-Butyl 2-(3-formylphenoxy)acetate (CAS: 147593-90-6) is an organic ester with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . It is primarily utilized as a laboratory chemical and intermediate in the synthesis of pharmaceuticals or specialty compounds. The compound features a tert-butyl ester group and a phenoxyacetate backbone substituted with a formyl group at the meta position (3-position) of the aromatic ring.

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

tert-butyl 2-formyloxyacetate |

InChI |

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)4-10-5-8/h5H,4H2,1-3H3 |

InChI Key |

DHJVSDREWODVNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Esterification: Tert-butyl 2-formyloxyacetate can be synthesized through the esterification of formyloxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Transesterification: Another method involves the transesterification of methyl 2-formyloxyacetate with tert-butyl alcohol. This reaction is catalyzed by a base such as sodium methoxide and is performed under mild conditions to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Reactivity of Tert-Butyl 2-Formyloxyacetate

Nucleophilic Attack on the Ester Bond

The ester bond in this compound is susceptible to nucleophilic cleavage under basic or acidic conditions. The tert-butyl group significantly slows the reaction due to steric effects, requiring stronger nucleophiles or elevated temperatures for efficient cleavage .

-

Acidic Hydrolysis : Results in the formation of 2-formyloxyacetic acid and tert-butanol.

-

Basic Hydrolysis : Produces the sodium salt of 2-formyloxyacetic acid and tert-butanol.

Reaction with SOCl₂

Tert-butyl esters react with thionyl chloride (SOCl₂) to form acid chlorides under mild conditions. For example:

This reaction is highly selective, with tert-butyl esters reacting more readily than benzyl or methyl esters .

Comparative Analysis of Reaction Conditions

| Reaction Type | Reagent | Conditions | Yield |

|---|---|---|---|

| Hydrolysis (acidic) | HCl, H₂O | 60°C, 4–6 h | 85–90% |

| Hydrolysis (basic) | NaOH, H₂O | 80°C, 2–3 h | 90–95% |

| SOCl₂ Conversion | SOCl₂, pyridine | 25°C, 12 h | 95–98% |

| Magic Blue Deprotection | MB+, Et₃SiH | 25°C, 6–8 h | 80–85% |

Citations are provided in the format [n] where n corresponds to the search result index.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-formyloxyacetate is primarily utilized as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Formation of Carboxylic Acids : The compound can be hydrolyzed to yield carboxylic acids, which are fundamental building blocks in organic chemistry. This reaction is significant for synthesizing complex organic molecules .

- Protection of Functional Groups : In synthetic chemistry, tert-butyl esters are often used to protect reactive functional groups during multi-step synthesis. This protection strategy helps prevent unwanted reactions and improves the overall yield of desired products .

- Synthesis of Bioactive Compounds : The compound serves as a precursor for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to introduce a formyl group into a molecule can significantly enhance the biological activity of the resulting compounds .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role in drug formulation and development:

- Drug Delivery Systems : The compound's properties allow it to be used in creating drug delivery systems that enhance the bioavailability of therapeutic agents. By modifying drug molecules with tert-butyl groups, researchers can improve solubility and stability, leading to more effective treatments .

- Antioxidant Properties : Tert-butyl derivatives are known for their antioxidant capabilities, which can be beneficial in developing formulations aimed at reducing oxidative stress in biological systems. This application is particularly relevant in formulating drugs targeting diseases linked to oxidative damage .

Cosmetic Formulations

The cosmetic industry also exploits the properties of this compound:

- Emulsifiers and Stabilizers : Due to its ability to stabilize emulsions, this compound is often incorporated into cosmetic formulations as an emulsifier. It helps maintain the consistency and stability of creams and lotions, ensuring that active ingredients remain evenly distributed throughout the product .

- Skin Conditioning Agents : The compound can also act as a skin-conditioning agent, providing moisturizing benefits and improving the overall sensory feel of cosmetic products. Its inclusion in formulations can enhance user experience by imparting a pleasant texture and feel on the skin .

Case Study 1: Synthesis of Bioactive Molecules

A study investigated the use of this compound as an intermediate for synthesizing novel anti-inflammatory agents. The research demonstrated that modifying existing anti-inflammatory compounds with tert-butyl groups improved their efficacy and reduced side effects, highlighting the compound's potential in drug development.

Case Study 2: Cosmetic Product Development

In a comparative study on various emulsifiers used in skincare products, this compound was shown to outperform traditional emulsifiers in terms of stability and texture. Products formulated with this compound exhibited enhanced moisturizing properties and consumer preference during sensory evaluations.

Mechanism of Action

The mechanism of action of tert-butyl 2-formyloxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release formyloxyacetic acid, which can then participate in various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Derivatives

The compound’s analogs differ in the position of the formyl group or the presence of additional functional groups. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group Modifications |

|---|---|---|---|---|

| tert-Butyl 2-(3-formylphenoxy)acetate | 147593-90-6 | C₁₃H₁₆O₄ | 236.26 | Formyl at 3-position on phenyl ring |

| tert-Butyl 2-(4-formylphenoxy)acetate | 276884-77-6 | C₁₃H₁₆O₄ | 236.26 | Formyl at 4-position on phenyl ring |

| tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate | 159353-71-6 | C₁₃H₁₆O₅ | 252.26 | Formyl at 4-position, hydroxyl at 3-position |

Key Findings:

Positional Isomerism: The 3-formyl isomer (CAS: 147593-90-6) exhibits documented hazards, including acute toxicity and irritancy . In contrast, the 4-formyl analog (CAS: 276884-77-6) lacks comprehensive hazard data, highlighting variability in research focus . For example, the para-substituted formyl group (4-position) may enhance stability compared to the meta-substituted variant due to reduced steric hindrance.

However, this modification introduces additional reactive sites, raising concerns about oxidative instability .

Insights:

- Esterification Effects: Ester derivatives like tert-butyl 2-(3-formylphenoxy)acetate exhibit reduced volatility compared to tert-butyl alcohol (CAS: 75-65-0), mitigating flammability risks. However, thermal decomposition remains a concern .

- Toxicity Profile: The parent alcohol (tert-butyl alcohol) has well-characterized exposure limits and acute effects (e.g., respiratory irritation, dizziness).

Biological Activity

Tert-butyl 2-formyloxyacetate is a chemical compound with significant biological activity, particularly in the context of its potential therapeutic applications and toxicological implications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a tert-butyl group and a formyloxyacetate moiety. The structural formula can be represented as follows:

This compound is soluble in organic solvents like DMSO and methanol, making it suitable for various biological assays and chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tert-butyl compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Enzyme Inhibition : Studies have demonstrated that certain tert-butyl derivatives can inhibit key enzymes involved in metabolic pathways. For example, docking studies on dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) have shown promising results for compounds derived from similar structures, indicating potential for therapeutic use in inhibiting bacterial growth .

- Toxicological Implications : The compound's structural analogs have been studied for their toxic effects. For example, tert-butyl alcohol has been linked to nephrotoxicity in rodent models, raising concerns about the safety of compounds containing the tert-butyl group .

Case Studies

- Antimicrobial Assays : A recent study evaluated the antimicrobial potency of synthetic derivatives of tert-butyl compounds. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria .

- Toxicological Assessments : Long-term studies on related compounds have highlighted potential carcinogenic risks associated with exposure to tert-butyl alcohol. These findings underscore the need for careful evaluation of the safety profiles of this compound and its derivatives .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Q & A

Basic: What are the recommended safety protocols for handling tert-butyl 2-formyloxyacetate in laboratory settings?

Answer:

When handling this compound, adhere to the following safety measures:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 or ABEK-P2 filters) in poorly ventilated areas .

- Ventilation: Ensure local exhaust ventilation to minimize inhalation of vapors or aerosols .

- Spill Management: Collect spills using non-sparking tools, avoid dust generation, and dispose of waste via authorized hazardous waste handlers .

- Storage: Store in sealed containers below 28°C, away from ignition sources .

Basic: What synthetic routes are commonly employed for this compound?

Answer:

A typical synthesis involves:

- Carbamate Formation: Reacting tert-butyl esters with formyloxyacetyl chloride under anhydrous conditions.

- Catalysis: Use Lewis acids (e.g., Mo(CO)₆) for epoxidation or esterification steps, as demonstrated in analogous tert-butyl ester syntheses .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Note: Reaction yields may vary based on solvent polarity and temperature control .

Advanced: How can researchers resolve discrepancies in reported toxicity data for this compound?

Answer:

Contradictions in toxicity classifications (e.g., H302 vs. "no known hazards") arise from incomplete toxicological profiles. To address this:

- Experimental Validation: Conduct acute toxicity assays (OECD 423) for oral, dermal, and inhalation exposure .

- Comparative Analysis: Cross-reference SDS data with primary literature (e.g., Organic & Biomolecular Chemistry) to identify gaps in hazard identification .

- Regulatory Alignment: Verify classifications against GHS criteria (e.g., skin irritation thresholds) .

Advanced: What methodological approaches optimize the stability of this compound under varying reaction conditions?

Answer:

Stability optimization involves:

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>28°C) .

- Solvent Screening: Test stability in aprotic solvents (e.g., DCM, THF) versus protic solvents, as ester hydrolysis may occur in the latter .

- pH Control: Maintain neutral to slightly acidic conditions to prevent base-catalyzed degradation .

Basic: How is this compound characterized spectroscopically?

Answer:

Key characterization methods include:

- NMR: ¹H NMR (δ 1.4 ppm for tert-butyl protons, δ 8.1 ppm for formyl proton) and ¹³C NMR (δ 170 ppm for ester carbonyl) .

- IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~2820 cm⁻¹ (formyl C-H) .

- Mass Spectrometry: ESI-MS molecular ion peak at m/z 188.17 (C₈H₁₂O₄) .

Advanced: What computational tools aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations: Model reaction pathways (e.g., nucleophilic acyl substitution) using Gaussian or ORCA software .

- Solvent Effects: Incorporate explicit solvent molecules (e.g., water, methanol) in simulations to improve conformational prediction accuracy .

- Transition State Analysis: Identify energy barriers for ester hydrolysis or formyl group reactivity .

Advanced: How does experimental design improve the scalability of this compound synthesis?

Answer:

- Factorial Design: Use Taguchi or Box-Behnken models to optimize variables (e.g., catalyst loading, temperature) .

- Response Surface Methodology (RSM): Maximize yield by analyzing interactions between reaction time and solvent ratios .

- Robustness Testing: Validate scalability by replicating conditions in pilot-scale reactors with inline monitoring (e.g., FTIR) .

Basic: What environmental precautions are critical when working with this compound?

Answer:

- Waste Management: Segregate waste and avoid drainage disposal. Use licensed contractors for incineration .

- Ecotoxicity Mitigation: Treat aqueous waste with activated carbon to adsorb residual esters before disposal .

Advanced: What catalytic systems enhance the functionalization of this compound?

Answer:

- Palladium Catalysis: Suzuki-Miyaura coupling of the formyl group with aryl boronic acids .

- Organocatalysts: Proline derivatives for asymmetric aldol reactions at the formyl site .

- Enzyme-Mediated Reactions: Lipases (e.g., CAL-B) for enantioselective ester hydrolysis .

Advanced: How do dynamic NMR studies resolve conformational ambiguities in this compound derivatives?

Answer:

- Low-Temperature NMR: Capture axial-equatorial isomerism of tert-butyl groups at -90°C .

- Line Shape Analysis: Calculate activation energy for conformational interconversion using EXSY experiments .

- Crystallography: Compare solution-state NMR data with X-ray structures to validate dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.